methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. The molecule incorporates an 8-oxa-10,12-diazatricyclo framework, a 3,4-dimethylphenyl substituent at position 10, a methyl group at position 9, and a methyl ester at position 2. Its structure is characterized by a combination of oxygen and nitrogen heteroatoms within the tricyclic core, which likely influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-5-7-15(9-13(12)2)23-20(25)22-17-11-21(23,3)27-18-8-6-14(10-16(17)18)19(24)26-4/h5-10,17H,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUOBUHITZXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a carbonyl compound.
Introduction of the methyl and dimethylphenyl groups: These groups can be introduced through alkylation reactions using appropriate alkylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function.
Pathways Involved: The compound could affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound lacks sulfur-containing groups (cf. thione in ) but shares the 8-oxa-10,12-diazatricyclo core with . The 3,4-dimethylphenyl group may enhance lipophilicity compared to the 4-isopropylphenyl or 4-methylphenyl substituents in analogs .
Heteroatom Arrangement : The presence of both oxygen and nitrogen in the tricyclic system distinguishes it from simpler oxatricyclo derivatives (e.g., ). The 11-oxo group may influence hydrogen-bonding interactions in crystallography or biological targeting.
Physicochemical and Reactivity Trends
- Solubility : The methyl ester group in the target compound likely improves solubility in organic solvents compared to thione-containing analogs (), which may exhibit lower polarity .
- Synthetic Accessibility : The tricyclic core is synthetically challenging; however, methods for related systems (e.g., azetidine ring formation in ) may offer insights into modular synthesis strategies .
Research Findings and Methodological Insights
Structural Elucidation : SHELX programs () are widely used for refining crystal structures of complex heterocycles, as seen in and . The absence of crystallographic data for the target compound highlights a gap in current literature .
Computational Modeling : The rigid tricyclic framework of the target compound may be amenable to density functional theory (DFT) studies to predict electronic properties or intermolecular interactions.
Notes on Methodology
- Crystallography: Monoclinic systems (e.g., ) are common for tricyclic esters due to their planar aromatic substituents and hydrogen-bonding networks .
- Spectroscopic Characterization : Analogs in emphasize the use of NMR and IR spectroscopy for confirming substituent identity and heteroatom placement .
Biological Activity
Methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate (CAS No. 1955474-78-8) is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 324.33 g/mol. Its structure includes a diazatricyclo framework which contributes to its unique biological activity.
Biological Activity Overview
Research on this compound has primarily focused on its antimicrobial properties. The following sections summarize the findings related to its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of related compounds exhibit significant antibacterial and antifungal activities:
-
Antibacterial Activity :
- The compound was tested against various Gram-positive and Gram-negative bacteria.
- Results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
- Comparative studies indicated that the antibacterial activity of these compounds exceeded that of standard antibiotics such as ampicillin and streptomycin by up to 50-fold .
- Antifungal Activity :
Cytotoxicity Studies
Cytotoxicity assays using MTT methods demonstrated that some derivatives had low cytotoxic effects on normal MRC5 cells, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substituents on the diazatricyclo framework significantly influenced biological activity:
- The presence of methyl groups on the phenyl ring enhanced antibacterial potency.
- Modifications in the carboxylate group also contributed to improved antifungal properties .
Case Studies
A notable case study involved evaluating a series of synthesized compounds based on the core structure of methyl 10-(3,4-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene:
- Study Design : Compounds were screened against a panel of bacterial strains using microdilution methods.
- Findings : Compounds exhibited varying degrees of activity; for example, compound 8 demonstrated exceptional potency with an MIC of 0.004 mg/mL against E. coli .
Data Summary Table
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Tested Strains | MIC (mg/mL) | Comparison |
|---|---|---|---|
| Antibacterial | E. coli | 0.004 | Superior to ampicillin |
| S. aureus | 0.015 | More potent than streptomycin | |
| Antifungal | T. viride | 0.004 | Excellent activity |
| A. fumigatus | 0.06 | Good activity | |
| Cytotoxicity | MRC5 Cells | >100 | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
